5-氟-2-巯基苯并噻唑

描述

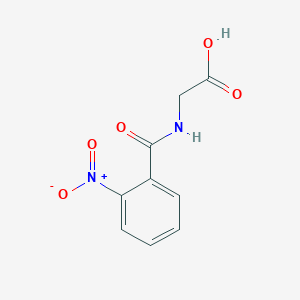

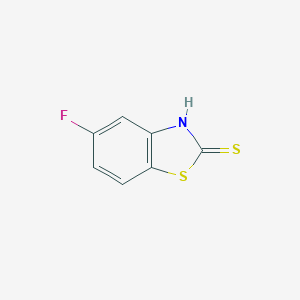

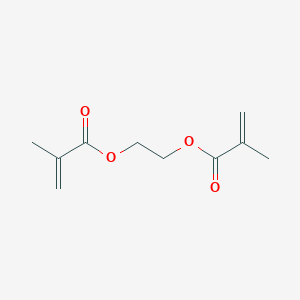

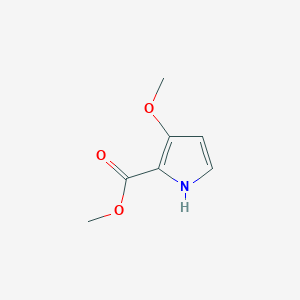

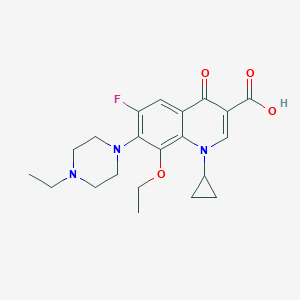

5-Fluoro-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4FNS2 and a molecular weight of 185.24 . It is also known by other synonyms such as 5-Fluoro-1,3-benzothiazole-2-thiol and 5-Fluoro-2 (3H)-benzothiazolethione . It is used in research, particularly in the field of infectious disease research .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 5-Fluoro-2-mercaptobenzothiazole, often involves nucleophilic aromatic substitution . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-mercaptobenzothiazole consists of a benzothiazole ring with a fluorine atom at the 5-position and a mercapto group at the 2-position .Chemical Reactions Analysis

Benzothiazole derivatives, including 5-Fluoro-2-mercaptobenzothiazole, are highly reactive building blocks for organic and organoelement synthesis . They can be easily functionalized, allowing for a wide variety of chemical reactions .Physical And Chemical Properties Analysis

5-Fluoro-2-mercaptobenzothiazole has a melting point of 189-191 °C and a predicted boiling point of 295.7±42.0 °C . It has a predicted density of 1.55±0.1 g/cm3 . It is slightly soluble in DMSO and Ethyl Acetate .科学研究应用

Chromatography and Mass Spectrometry

5-Fluoro-2-mercaptobenzothiazole is used in chromatography and mass spectrometry to improve the efficiency and effectiveness of sample manipulation. It can be involved in the measuring apparatus needed for chromatography or the proteins used during mass spectrometry .

Antimicrobial Activity

Benzothiazole derivatives, including 5-Fluoro-2-mercaptobenzothiazole, have been studied for their antibacterial potential. Research includes synthesis, structure-activity relationship (SAR), and mechanism of action studies, with some patents summarizing their antimicrobial activity .

Antitumor Agents

The benzothiazole ring, which is present in 5-Fluoro-2-mercaptobenzothiazole, is found in various marine or terrestrial natural compounds with useful biological properties. Specifically, 2-(4-aminophenyl) benzothiazoles are a novel class of potent and selective antitumor agents .

安全和危害

未来方向

Benzothiazole derivatives, including 5-Fluoro-2-mercaptobenzothiazole, are of great interest due to their wide range of biological activities and medicinal applications . They are being explored for their antibacterial potential . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are being considered for this purpose .

作用机制

Target of Action

5-Fluoro-2-mercaptobenzothiazole, a derivative of benzothiazole, has been reported to display antibacterial activity by inhibiting several targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic pathways, making them effective targets for antibacterial agents.

Mode of Action

This inhibition can disrupt essential biological processes, resulting in the death of the bacterial cells .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of 5-Fluoro-2-mercaptobenzothiazole. For instance, inhibition of DNA gyrase can disrupt DNA replication, while inhibition of MurB can interfere with cell wall synthesis. Similarly, inhibition of metabolic enzymes can disrupt essential metabolic pathways, leading to cell death .

Result of Action

The result of 5-Fluoro-2-mercaptobenzothiazole’s action is the inhibition of essential biological processes in bacterial cells, leading to cell death . This makes it a potential candidate for the development of novel antibacterial agents.

属性

IUPAC Name |

5-fluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMNNMYCHOHEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379079 | |

| Record name | 5-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-mercaptobenzothiazole | |

CAS RN |

155559-81-2 | |

| Record name | 5-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)

![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)